
Methyl 4-(azepane-1-carbonylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(azepane-1-carbonylamino)benzoate, also known as M4ACB, is a chemical compound that belongs to the class of carbamates. It has been widely used in scientific research due to its unique chemical properties and potential for various applications.
作用机制
Methyl 4-(azepane-1-carbonylamino)benzoate exerts its biological activity through the inhibition of enzymes by forming covalent bonds with the active site residues. It has been shown to interact with the catalytic triad of acetylcholinesterase and butyrylcholinesterase, which are involved in the hydrolysis of acetylcholine and butyrylcholine, respectively. Methyl 4-(azepane-1-carbonylamino)benzoate also inhibits carbonic anhydrase, an enzyme involved in the regulation of acid-base balance and ion transport.
Biochemical and Physiological Effects:
Methyl 4-(azepane-1-carbonylamino)benzoate has been shown to exhibit significant biochemical and physiological effects in vitro and in vivo. It has been reported to increase the levels of acetylcholine and butyrylcholine in the brain, which are neurotransmitters involved in cognitive function and memory. Methyl 4-(azepane-1-carbonylamino)benzoate has also been shown to reduce the levels of carbonic anhydrase in the blood, which may have implications for the treatment of glaucoma and other diseases.
实验室实验的优点和局限性
Methyl 4-(azepane-1-carbonylamino)benzoate has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. It can be easily synthesized and modified to suit specific research needs. However, Methyl 4-(azepane-1-carbonylamino)benzoate also has some limitations, including its potential toxicity and the need for careful handling and storage. It is also relatively expensive compared to other compounds.
未来方向
There are several future directions for the use of Methyl 4-(azepane-1-carbonylamino)benzoate in scientific research. One area of interest is the development of Methyl 4-(azepane-1-carbonylamino)benzoate-based inhibitors for the treatment of Alzheimer's disease and other neurological disorders. Another direction is the use of Methyl 4-(azepane-1-carbonylamino)benzoate as a building block for the synthesis of novel bioconjugates for targeted drug delivery and imaging. Further research is also needed to explore the potential therapeutic applications of Methyl 4-(azepane-1-carbonylamino)benzoate in other diseases, such as cancer and metabolic disorders.
In conclusion, Methyl 4-(azepane-1-carbonylamino)benzoate is a promising chemical compound that has been widely used in scientific research for various applications. Its unique chemical properties and potential for drug discovery and bioconjugation make it a valuable tool for researchers in the fields of chemistry, biochemistry, and pharmacology. Further research is needed to fully explore the potential of Methyl 4-(azepane-1-carbonylamino)benzoate for therapeutic applications and to address its limitations.
合成方法
Methyl 4-(azepane-1-carbonylamino)benzoate can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with azepane and methyl chloroformate. The final product is obtained through purification and crystallization. This method has been optimized to achieve high yield and purity of Methyl 4-(azepane-1-carbonylamino)benzoate.
科学研究应用
Methyl 4-(azepane-1-carbonylamino)benzoate has been extensively used in scientific research for various applications, including drug discovery, enzyme inhibition, and bioconjugation. It has been reported to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Methyl 4-(azepane-1-carbonylamino)benzoate has also been used as a building block in the synthesis of bioconjugates for targeted drug delivery and imaging.
属性
IUPAC Name |
methyl 4-(azepane-1-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-14(18)12-6-8-13(9-7-12)16-15(19)17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGXHPXKNFAZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B7526752.png)
![3-(carbamoylamino)-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]-3-(3-methylphenyl)propanamide](/img/structure/B7526769.png)
![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol](/img/structure/B7526772.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7526778.png)
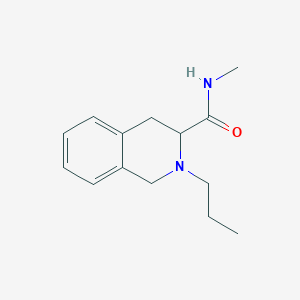
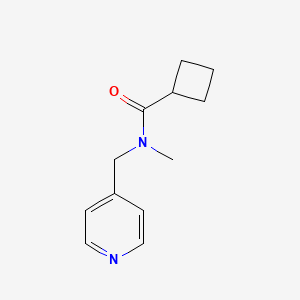
![N-cyclopropyl-N-ethyl-2-[4-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]piperazin-1-yl]acetamide](/img/structure/B7526799.png)
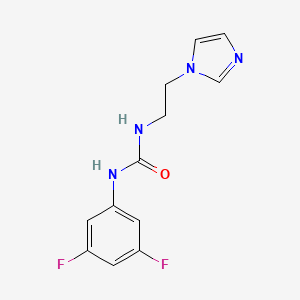
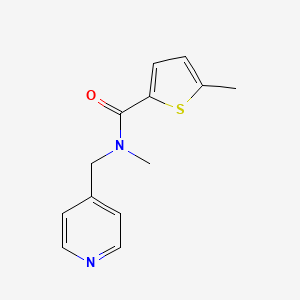
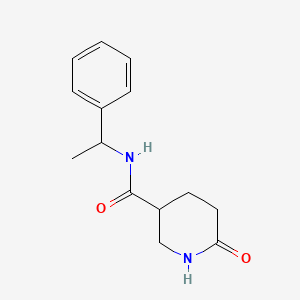
![N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide](/img/structure/B7526828.png)

![N-benzyl-3-[6-(dimethylamino)pyridine-3-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7526843.png)
